molecular formula C13H17N3 B1482856 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098042-31-8

1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1482856
CAS No.: 2098042-31-8
M. Wt: 215.29 g/mol
InChI Key: DIQRXUIZPNFQPW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This compound features a pyrazole core, a privileged structure in pharmacology that is present in several FDA-approved drugs . The molecular structure consists of a 1-ethyl-3-phenyl-1H-pyrazole ring substituted at the 5-position with an N-methylmethanamine group, making it a valuable intermediate for further synthetic elaboration. Research Applications and Value: The primary research value of this compound lies in its potential as a key building block for synthesizing more complex molecules with biological activity. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological properties. Specifically, structural analogs of this compound have demonstrated promising antimicrobial activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) and fungi like Aspergillus niger . Furthermore, pyrazole-based scaffolds are actively studied in oncology research for their cytotoxic effects, with some derivatives shown to induce p53-mediated apoptosis in cancer cell lines . The presence of the N-methylmethanamine side chain offers a handle for molecular diversification, allowing researchers to explore structure-activity relationships and optimize properties for interaction with various biological targets. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling information. As a precautionary measure, related pyrazole-methylamine compounds have been classified with hazard statement H301 (Toxic if swallowed) . Researchers should conduct all risk assessments and use appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-ethyl-5-phenylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-3-16-12(10-14-2)9-13(15-16)11-7-5-4-6-8-11/h4-9,14H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRXUIZPNFQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds with specific substitutions on the pyrazole ring showed enhanced activity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHeLa (Cervical)8.3
This compoundA549 (Lung)10.2

The antitumor effects of this compound are believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on mice bearing A549 lung cancer xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for 14 days.

Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, administration of the compound at doses of 10 mg/kg significantly decreased edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects. Notably, derivatives of pyrazole compounds, including 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine, have shown promise in treating various conditions:

  • Diabetes Management : A related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is utilized in the treatment of type 2 diabetes mellitus. Its mechanism involves the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Case Study: Teneligliptin

Teneligliptin is a drug derived from pyrazole compounds and is marketed in Japan for diabetes management. It operates by enhancing insulin secretion and inhibiting glucagon release, thus improving glycemic control. The synthesis of Teneligliptin involves the use of various pyrazole derivatives, showcasing the relevance of compounds like this compound in pharmaceutical development .

Agricultural Applications

In agriculture, pyrazole-based compounds are being explored for their efficacy as pesticides and herbicides. The unique structure of these compounds allows them to interact with biological systems effectively:

  • Pesticidal Activity : Compounds similar to this compound have demonstrated activity against various pests. Their ability to disrupt metabolic processes in insects makes them valuable in crop protection strategies .

Case Study: Cyetpyrafen

Cyetpyrafen, a compound related to pyrazoles, has been developed as an insecticide. Its effectiveness against pests while being less harmful to beneficial insects highlights the potential of pyrazole derivatives in sustainable agricultural practices .

Material Sciences

The application of this compound extends into material sciences, particularly in the development of novel polymers and coatings:

  • Polymer Synthesis : Pyrazole compounds can serve as intermediates in synthesizing advanced polymers with desirable properties such as thermal stability and chemical resistance. These materials find applications in coatings and adhesives that require durability under harsh conditions .

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Compounds
PharmaceuticalsDiabetes treatmentTeneligliptin
Anti-inflammatory agentsVarious pyrazole derivatives
AgriculturePesticides and herbicidesCyetpyrafen
Material SciencesAdvanced polymers and coatingsPyrazole-based polymers

Comparison with Similar Compounds

Substituent Position and Aromaticity

  • Phenyl vs. Pyridyl at Position 3: Replacing phenyl (target compound) with pyridin-3-yl () introduces a nitrogen atom, enabling hydrogen bonding and improving aqueous solubility.
  • Fluorine Incorporation: Fluorinated analogs () exhibit increased electronegativity and metabolic stability. For example, 1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine () has a higher molecular weight (238.24 g/mol) and may resist oxidative degradation compared to the non-fluorinated target compound .

Alkyl Group Variations

  • Ethyl vs.
  • N-Methylmethanamine Consistency: The N-methylmethanamine group at position 5 is conserved across most analogs, suggesting its role as a critical hydrogen bond donor/acceptor or a structural anchor .

Preparation Methods

Pyrazole Core Formation

  • Condensation Reaction: Phenylhydrazine reacts with β-ketoesters or β-diketones to form 1-phenyl-substituted pyrazoles. For example, reaction of phenylhydrazine with ethyl acetoacetate under reflux in suitable solvents yields ethyl 1-phenyl-1H-pyrazole-3-carboxylates with yields of 65–80%.

  • Alkylation at N-1: The ethyl group at N-1 can be introduced by alkylation of the pyrazole nitrogen using ethyl halides or via starting materials bearing the ethyl substituent.

Functionalization at the 5-Position

  • Reduction to Alcohols: The ester group at position 3 can be reduced to the corresponding alcohol using lithium aluminum hydride (LAH) in diethyl ether at 0 °C, yielding (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives with high yield (~88%).

  • Oxidation to Aldehydes: The alcohol intermediates can be oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C, facilitating further functionalization at the 5-position.

Introduction of N-Methylmethanamine Side Chain

  • The aldehyde intermediate can be converted to the corresponding amine via reductive amination or nucleophilic substitution reactions, introducing the N-methylmethanamine moiety.

  • Protection and deprotection strategies may be employed to safeguard reactive groups during multi-step synthesis.

Industrial and Patent-Reported Processes

Several patents describe processes for related pyrazole derivatives, which provide insights into industrially viable methods adaptable for the target compound:

Process Using Lawesson's Reagent for Cyclization

  • A process involves cyclizing intermediates in the presence of Lawesson's reagent, which facilitates the formation of pyrazole rings without toxic solvents like pyridine.

  • Typical conditions include reflux in tetrahydrofuran (THF) with organic bases such as triethylamine at 40–60 °C, followed by neutralization, extraction, and concentration to isolate the pyrazole intermediate.

Purification and Crystallization

  • The organic layers are washed with aqueous sodium chloride solutions at elevated temperatures (50–55 °C) and deionized water to remove impurities.

  • Concentration under reduced pressure and controlled cooling with glacial acetic acid addition yields crystalline salts of pyrazole derivatives, which can be filtered, washed with toluene at low temperatures (0–5 °C), and dried under mild conditions (40–45 °C for 15–20 hours).

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Pyrazole formation Phenylhydrazine + β-ketoester (e.g., ethyl acetoacetate) Reflux (75–85) 65–80 Fatty alcohol solvents, water-retaining agents used
Reduction of ester to alcohol Lithium aluminum hydride in diethyl ether 0 ~88 Quenched with ammonium chloride, extraction
Oxidation to aldehyde 2-Iodoxybenzoic acid in DMSO 0–20 Not specified Monitored by TLC, extraction and drying
Cyclization with Lawesson's reagent Lawesson's reagent, THF, triethylamine 40–60 ~90 Avoids pyridine, environmentally friendly
Crystallization and purification Glacial acetic acid, toluene wash, drying 0–55 Not specified Controlled cooling and washing to enhance purity

Research Findings and Notes

  • The use of Lawesson's reagent as a cyclizing agent represents an improvement over traditional phosphorous oxychloride methods, offering better yields and purity while avoiding toxic solvents like pyridine.

  • Fatty alcohols (C12–C18) as solvents and water-retaining agents such as anhydrous sodium sulfate or copper sulfate improve reaction efficiency and environmental compliance.

  • The multi-step synthesis requires careful pH control, temperature regulation, and solvent management to optimize yields and product purity.

  • Reductive amination or substitution to introduce the N-methylmethanamine side chain is typically done after the pyrazole core is constructed and functionalized at the 5-position.

Q & A

Q. What are the recommended safety protocols for handling 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine in laboratory settings?

  • Methodological Answer : Use full-body chemical-resistant suits and nitrile gloves to prevent dermal exposure. For respiratory protection, employ NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2 filters) in environments with aerosolized particles. Ensure local exhaust ventilation and avoid drainage contamination. Conduct regular PPE inspections and follow industrial hygiene protocols .

Q. How can researchers determine the purity of this compound in the absence of commercial analytical standards?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, cross-referenced with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare retention times and spectral data (e.g., 1^1H/13^{13}C NMR, FT-IR) to synthesized analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) as internal benchmarks. Validate purity via mass spectrometry (MS) for molecular ion consistency .

Q. What synthetic routes are available for preparing pyrazole derivatives structurally related to this compound?

  • Methodological Answer : Multi-step synthesis from alcohol precursors (e.g., 5-phenyl-1-pentanol) via condensation reactions to form the pyrazole core. For example, modify the 1,5-diarylpyrazole template by introducing substituents via Suzuki-Miyaura coupling or nucleophilic substitution. Optimize reaction conditions (e.g., solvent, catalyst) using literature precedents for analogs like O-1302 or SR141716 .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s thermal stability be resolved?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2_2/O2_2) to assess decomposition thresholds. Compare results with computational models (e.g., density functional theory) to predict bond dissociation energies. Validate findings against analogs such as 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, which has documented stability at 95–96°C .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., ethyl → methyl, phenyl → substituted aryl) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to simulate interactions with target proteins (e.g., kinases, GPCRs). Cross-reference with pyrazole sulfonamide derivatives, which exhibit diverse bioactivity due to electronic and steric effects .

Q. How should researchers address gaps in toxicological and ecological data for this compound?

  • Methodological Answer : Perform acute toxicity assays (e.g., OECD 423 for oral LD50_{50}) and Ames tests for mutagenicity. For environmental impact, conduct biodegradation studies (OECD 301) and bioaccumulation modeling (log Kow estimation). If data remain scarce, apply read-across methods using structurally similar compounds like N-methyl-N-(3-methyl-1H-pyrazol-5-yl)methylamine hydrochloride, noting shared functional groups .

Q. What experimental approaches are suitable for analyzing the compound’s reactivity under varying pH or solvent conditions?

  • Methodological Answer : Use kinetic studies with UV-Vis spectroscopy to monitor reaction rates in buffered solutions (pH 2–12). Probe solvent effects (polar vs. non-polar) via 1^1H NMR chemical shift changes. Compare with pyrazole derivatives like 1-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, which show solvent-dependent tautomerism. Employ LC-MS to identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

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